Phosphonothioic Acid pKa Matching to Phosphate Esters Versus Phosphonic Acid Analogs
Phosphonothioic acids exhibit first and second pKa values that are close to those of phosphate monoesters, in contrast to phosphonic acids whose second pKa values are approximately 1.5–2.0 units higher [1]. This property is intrinsic to the P=S group and applies to the entire phosphonothioic acid class, including [1-amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid [1]. The phosphonic acid analog (CAS 30411-90-6) thus presents a substantially different ionization profile at physiological pH, with its dianion population being significantly lower under assay conditions that mimic the intracellular environment [1].
| Evidence Dimension | Second pKa (pKa2) of the phosphoryl group |
|---|---|
| Target Compound Data | Estimated pKa2 ≈ 6.0–6.5 (phosphonothioic acid class range) [1] |
| Comparator Or Baseline | Phosphonic acid analog (CAS 30411-90-6): typical pKa2 ≈ 7.5–8.0 for alkylphosphonic acids [1] |
| Quantified Difference | ΔpKa2 ≈ −1.5 to −2.0 units (phosphonothioic acid pKa2 lower than phosphonic acid pKa2) [1] |
| Conditions | Aqueous solution; class-level data from the Swierczek et al. 2003 study comparing matched phosphonothioic/phosphonic acid pairs [1] |
Why This Matters
The lower pKa2 ensures that the phosphonothioic acid exists predominantly as the dianion at physiological pH, mimicking the natural phosphate substrate and enabling correct active-site recognition in phosphatase inhibitor applications.
- [1] Swierczek K, Pandey AS, Peters JW, Hengge AC. A comparison of phosphonothioic acids with phosphonic acids as phosphatase inhibitors. J Med Chem. 2003;46(17):3703-3708. doi:10.1021/jm030106f View Source
